Methyl 14-(furan-2-YL)tetradecanoate
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Overview
Description
Methyl 14-(furan-2-yl)tetradecanoate is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring attached to a long aliphatic chain, specifically a tetradecanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 14-(furan-2-yl)tetradecanoate typically involves the esterification of 14-(furan-2-yl)tetradecanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or solid acid catalysts can be used to facilitate the esterification reaction. The process may also involve purification steps such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 14-(furan-2-yl)tetradecanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether.
Substitution: Halogenation can be carried out using halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: 14-(furan-2-yl)tetradecanol.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Methyl 14-(furan-2-yl)tetradecanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving lipid metabolism and membrane biology due to its long aliphatic chain.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 14-(furan-2-yl)tetradecanoate involves its interaction with biological membranes due to its amphiphilic nature. The furan ring can participate in various biochemical pathways, while the long aliphatic chain can integrate into lipid bilayers, affecting membrane fluidity and function. Molecular targets may include enzymes involved in lipid metabolism and transport proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl tetradecanoate: Lacks the furan ring, making it less reactive in certain chemical reactions.
Furan-2-carboxylic acid derivatives: Have a shorter aliphatic chain, affecting their physical properties and applications.
Uniqueness
Methyl 14-(furan-2-yl)tetradecanoate is unique due to the combination of a furan ring and a long aliphatic chain, providing a balance of reactivity and hydrophobicity. This makes it suitable for applications that require both chemical reactivity and integration into lipid environments.
Properties
CAS No. |
64137-28-6 |
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Molecular Formula |
C19H32O3 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
methyl 14-(furan-2-yl)tetradecanoate |
InChI |
InChI=1S/C19H32O3/c1-21-19(20)16-12-10-8-6-4-2-3-5-7-9-11-14-18-15-13-17-22-18/h13,15,17H,2-12,14,16H2,1H3 |
InChI Key |
RBCMJVCFUWJSHY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCC1=CC=CO1 |
Origin of Product |
United States |
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